molecular formula C37H60N2 B13655641 9,9-Didodecyl-9H-fluorene-2,7-diamine

9,9-Didodecyl-9H-fluorene-2,7-diamine

Cat. No.: B13655641
M. Wt: 532.9 g/mol
InChI Key: RVFHNDKIQFJWJQ-UHFFFAOYSA-N
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Description

9,9-Didodecyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C37H60N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two dodecyl groups attached to the 9th carbon of the fluorene core, as well as two amine groups at the 2nd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Didodecyl-9H-fluorene-2,7-diamine typically involves multiple steps, starting from fluoreneThe final step involves the conversion of the bromine atoms to amine groups using a suitable amination reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Didodecyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amine groups to other functional groups, such as hydroxylamines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

9,9-Didodecyl-9H-fluorene-2,7-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-diamine largely depends on its application. In the context of organic electronics, the compound acts as a building block for polymeric materials that exhibit desirable electronic properties. The dodecyl groups enhance solubility and processability, while the amine groups can participate in further chemical modifications, allowing for the fine-tuning of the material’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Didodecyl-9H-fluorene-2,7-diamine is unique due to the presence of both long dodecyl chains and amine groups. This combination imparts specific solubility, electronic, and chemical properties that make it particularly useful in the synthesis of advanced materials for organic electronics and other applications.

Properties

Molecular Formula

C37H60N2

Molecular Weight

532.9 g/mol

IUPAC Name

9,9-didodecylfluorene-2,7-diamine

InChI

InChI=1S/C37H60N2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28,38-39H2,1-2H3

InChI Key

RVFHNDKIQFJWJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCCCCCC

Origin of Product

United States

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